Cas no 2228761-13-3 (2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine)
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine
- EN300-1736291
- 2228761-13-3
-
- Inchi: 1S/C10H14FNS/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h5,8H,1-4,6,12H2
- InChI Key: QXOKCLCRFFPZEO-UHFFFAOYSA-N
- SMILES: S1C(C(CN)F)=CC2=C1CCCC2
Computed Properties
- Exact Mass: 199.08309879g/mol
- Monoisotopic Mass: 199.08309879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 54.3Ų
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736291-0.05g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-0.1g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-0.25g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-0.5g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-1.0g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 1g |
$1599.0 | 2023-05-27 | ||
| Enamine | EN300-1736291-2.5g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-5.0g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 5g |
$4641.0 | 2023-05-27 | ||
| Enamine | EN300-1736291-10.0g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 10g |
$6882.0 | 2023-05-27 | ||
| Enamine | EN300-1736291-1g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1736291-5g |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine |
2228761-13-3 | 5g |
$4641.0 | 2023-09-20 |
2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine
Compound CAS No 2228761-13-3: 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine
The compound with CAS number 2228761-13-3, known as 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their unique electronic properties and biological activities. The molecule's structure features a benzothiophene ring system fused with a thiophene moiety and a substituted ethanamine group, making it a versatile platform for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzothiophene derivatives, including this compound. Researchers have employed various strategies such as cyclization reactions and cross-coupling techniques to construct the benzothiophene framework. The presence of the fluoro group at the ethanamine position introduces additional electronic effects, which can modulate the compound's reactivity and bioavailability. This makes it particularly interesting for drug discovery programs targeting specific biological pathways.
In terms of biological activity, benzothiophene derivatives have shown promise in anticancer studies due to their ability to inhibit key enzymes and induce apoptosis in cancer cells. For instance, recent studies have demonstrated that certain analogs of this compound exhibit selective cytotoxicity against human cancer cell lines while sparing normal cells. The incorporation of the fluoro group further enhances the compound's lipophilicity, potentially improving its pharmacokinetic profile.
The synthesis of cas no 2228761 13 3 involves a multi-step process that begins with the preparation of the benzothiophene core. This is typically achieved through sulfur-mediated cyclization reactions or via thioether formation followed by ring closure. The ethanamine group is introduced in subsequent steps using nucleophilic substitution or amide coupling techniques. The fluoro group is strategically placed to optimize the compound's electronic properties without compromising its stability.
Beyond its pharmaceutical applications, benzothiophene derivatives are also being explored in materials science for their potential use in organic electronics. Their unique electronic properties make them suitable candidates for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have highlighted the importance of substituent effects on the electronic properties of these compounds, with fluorinated derivatives showing improved charge transport characteristics.
In conclusion, cas no 2228761 13 3, or 2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yli)ethanamine, represents a valuable addition to the arsenal of functionalized benzothiophene derivatives. Its versatile structure and tunable properties make it a promising candidate for both pharmaceutical and materials science applications. As research continues to uncover new insights into its synthesis and applications, this compound is poised to play a significant role in advancing both fields.
2228761-13-3 (2-fluoro-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)